1-(3-((4-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
1-(3-((4-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that features a pyrazine ring, a piperidine ring, and a sulfonyl group
Mechanism of Action
Target of Action
Piperidine derivatives, a key structural component of this compound, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have a wide range of pharmacological applications .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives, however, are known to influence a variety of biochemical pathways, depending on their specific structural modifications .
Pharmacokinetics
Some piperidine derivatives have been reported to have reliable pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps. One common approach is to start with the preparation of the pyrazine ring, followed by the introduction of the piperidine ring through a series of cyclization and substitution reactions. The sulfonyl group is then added using sulfonation reactions. The final step involves the formation of the ethanone moiety through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-((4-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-(3-((4-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone can be compared with other similar compounds, such as:
1-(3-((4-(Pyridin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone: This compound has a pyridine ring instead of a pyrazine ring, which may result in different biological activities and properties.
1-(3-((4-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)ethanone: The presence of a pyrimidine ring can also influence the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(4-pyrazin-2-yloxypiperidin-1-yl)sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-13(21)14-3-2-4-16(11-14)25(22,23)20-9-5-15(6-10-20)24-17-12-18-7-8-19-17/h2-4,7-8,11-12,15H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPBXIQPFSRADF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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